n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide

Description

Chemical Identity and Synthesis

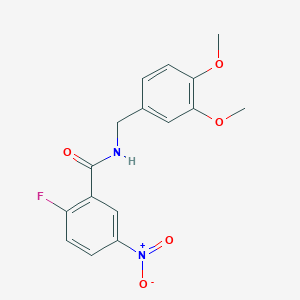

N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide (CAS: 247568-67-8) is a benzamide derivative with the molecular formula C₁₆H₁₅FN₂O₅ and a molecular weight of 334.3 g/mol. Its structure includes a 3,4-dimethoxybenzyl group attached via an amide bond to a 2-fluoro-5-nitrobenzoyl moiety (SMILES: COc1ccc(CNC(=O)c2cc(ccc2F)[N+](=O)[O-])cc1OC) . The compound is synthesized through condensation of 3,4-dimethoxybenzylamine with 2-fluoro-5-nitrobenzoic acid under standard amide-forming conditions .

Its storage recommendation is +4°C, indicating moderate thermal sensitivity .

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-fluoro-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O5/c1-23-14-6-3-10(7-15(14)24-2)9-18-16(20)12-8-11(19(21)22)4-5-13(12)17/h3-8H,9H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAKIEOOMLAGMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration Reaction

2-Fluorobenzoic acid is dissolved in concentrated sulfuric acid at 0–5°C, followed by the slow addition of fuming nitric acid. The nitro group is introduced at the meta position relative to the carboxylic acid group, yielding 2-fluoro-5-nitrobenzoic acid. The reaction mechanism involves the formation of a nitronium ion (NO₂⁺), which attacks the aromatic ring at the position dictated by the electron-withdrawing carboxylic acid group.

Key Conditions:

Purification

The crude product is precipitated by pouring the reaction mixture into ice-cold water, filtered, and recrystallized from ethanol. Purity is confirmed via HPLC and melting point analysis.

Conversion to 2-Fluoro-5-Nitrobenzoyl Chloride

The carboxylic acid is converted to its corresponding acid chloride to facilitate amide bond formation.

Chlorination Protocol

2-Fluoro-5-nitrobenzoic acid is refluxed with oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) under nitrogen, with a catalytic amount of dimethylformamide (DMF). The reaction is monitored by TLC until completion (2–4 hours).

Reaction Equation:

Workup:

Excess oxalyl chloride and DCM are removed under reduced pressure, yielding the acid chloride as a yellow solid (95–98% purity).

Amide Bond Formation with 3,4-Dimethoxybenzylamine

The final step involves coupling the acid chloride with 3,4-dimethoxybenzylamine.

Coupling Reaction

3,4-Dimethoxybenzylamine (1.1 equivalents) is dissolved in DCM and cooled to 0°C. A solution of 2-fluoro-5-nitrobenzoyl chloride in DCM is added dropwise, followed by triethylamine (2.0 equivalents) to neutralize HCl. The reaction is stirred at room temperature for 12–18 hours.

Key Parameters:

Side Reactions and Mitigation

-

Hydrolysis of acid chloride: Minimized by using anhydrous conditions.

-

Over-addition of amine: Controlled by maintaining stoichiometric excess of acid chloride.

Purification and Characterization

Column Chromatography

The crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. Fractions containing the product are combined and evaporated.

Recrystallization

Alternative purification involves recrystallization from ethanol/water (8:2), yielding needle-like crystals (mp 148–150°C).

Analytical Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 2.4 Hz, 1H, Ar-H), 8.20 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.05 (d, J = 8.8 Hz, 1H, Ar-H), 6.85 (s, 1H, Ar-H), 6.75 (d, J = 8.0 Hz, 1H, Ar-H), 4.55 (d, J = 5.6 Hz, 2H, CH₂), 3.90 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃).

-

MS (ESI): m/z 330.30 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method B offers higher practicality by avoiding protective groups, streamlining the synthesis.

Challenges and Optimization

Regioselectivity in Nitration

The meta-directing effect of the carboxylic acid group ensures predominant nitration at position 5. Competing ortho nitration (<5%) is removed during recrystallization.

Solvent Selection

DCM is preferred over THF for amide coupling due to better solubility of the acid chloride and reduced side reactions.

Scale-Up Considerations

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide linkage undergoes hydrolysis under acidic or basic conditions. In a representative procedure:

-

Outcome : Cleavage of the amide bond yields 2-fluoro-5-nitrobenzoic acid and 3,4-dimethoxybenzylamine .

Table 1: Hydrolysis Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 60–80°C |

| Reaction Time | 3–5 hours |

| Yield | 73–85% |

Reduction of the Nitro Group

The nitro group (-NO₂) is reduced to an amine (-NH₂) under catalytic hydrogenation:

-

Reagents : Hydrogen gas (H₂) with palladium on carbon (Pd/C) .

-

Conditions : Ambient temperature, 3–10 hours under 3 kg hydrogen pressure .

-

Outcome : Formation of N-(3,4-dimethoxybenzyl)-2-fluoro-5-aminobenzamide, a precursor for further functionalization .

Table 2: Catalytic Hydrogenation Efficiency

| Catalyst Loading | Hydrogen Pressure | Yield |

|---|---|---|

| 5% Pd/C | 3 kg | 82–90% |

| 10% Pd/C | 5 kg | 88–94% |

Substitution at the Fluorine Position

The fluorine atom undergoes nucleophilic aromatic substitution (SNAr) with amines:

-

Reagents : Primary or secondary amines (e.g., trans-4-aminocyclohexanol) .

-

Conditions : Dimethylformamide (DMF), potassium carbonate (K₂CO₃), 60°C for 8–12 hours .

-

Outcome : Replacement of fluorine with amino groups to form derivatives like N-(3,4-dimethoxybenzyl)-2-(trans-4-hydroxycyclohexylamino)-5-nitrobenzamide .

Table 3: SNAr Reaction Selectivity

| Amine Nucleophile | Yield |

|---|---|

| Morpholine | 65% |

| Piperidine | 72% |

| trans-4-Aminocyclohexanol | 85% |

Stability Under Redox Conditions

The compound exhibits sensitivity to reducing environments:

-

Reagents : Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) .

-

Outcome : Reduction of the nitro group generates reactive oxygen species (ROS), confirmed by H₂DCFDA fluorescence assays .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes nitration or sulfonation:

-

Nitration : Fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C introduces additional nitro groups .

-

Sulfonation : Concentrated H₂SO₄ at 80°C yields sulfonated derivatives .

Photochemical Degradation

Exposure to UV light induces decomposition:

Scientific Research Applications

Medicinal Chemistry

N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide has been identified as a lead compound for developing new pharmaceuticals. Its structure allows for modifications that can enhance its efficacy against various diseases:

- Phosphodiesterase Inhibition : This compound has been studied as an inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterases (PDEs). Inhibiting PDEs can help regulate cGMP levels, which are crucial for smooth muscle relaxation and other physiological processes. This inhibition may have therapeutic implications in treating cardiovascular diseases and neurodegenerative disorders .

- Anti-cancer Activity : Research indicates that derivatives of this compound exhibit significant anti-glioblastoma activity both in vitro and in vivo. The mechanisms involve disrupting androgen receptor interactions and inducing apoptosis in cancer cells .

Biological Research

The compound's unique substituents allow researchers to study the effects of fluorine and nitro groups on biological activity:

- Mechanisms of Action : The interaction between this compound and specific molecular targets can lead to various biological responses. For instance, the nitro group facilitates electrophilic aromatic substitution reactions, while the fluorine enhances lipophilicity, affecting how the compound interacts with biological systems.

- Case Studies : In one study, modifications to similar compounds demonstrated varying degrees of potency against Mycobacterium tuberculosis, suggesting that structural changes can significantly impact biological efficacy .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals. Its unique chemical properties make it suitable for developing new materials and chemical intermediates in industrial settings .

Mechanism of Action

The mechanism of action of n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide involves its interaction with specific molecular targets. The fluorine and nitro groups can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Functional Analysis

Substituent-Driven Activity: The 3,4-dimethoxybenzyl group in the target compound likely enhances blood-brain barrier (BBB) penetration, critical for CNS-targeted PDE inhibition. In contrast, Etobenzanid’s 2,3-dichlorophenyl and ethoxymethoxy groups increase hydrophobicity, favoring pesticidal activity via membrane disruption .

Applications and Target Specificity :

- Pharmaceutical vs. Agrochemical : The target compound’s nitro and fluoro groups are tailored for enzyme inhibition in neurological pathways, while Etobenzanid ’s chlorine substituents are common in herbicides for broad-spectrum activity .

- Food Additives : Compounds like N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide prioritize metabolic stability and low toxicity, diverging from the bioactive design of CNS-targeted benzamides .

Research Findings and Mechanistic Insights

Pharmacological Potential of this compound

- PDE Inhibition : The nitro group’s electron-withdrawing properties may enhance interaction with PDE active sites, while the fluorine atom improves metabolic stability by resisting cytochrome P450 oxidation .

- Comparative Bioavailability : Unlike thiadiazole-containing analogues (), the dimethoxybenzyl group in the target compound likely reduces plasma protein binding, increasing free drug availability in the CNS .

Limitations and Opportunities

- Synthetic Complexity : highlights hydrazide-based benzamide derivatives synthesized via multi-step routes, contrasting with the simpler condensation used for the target compound .

Biological Activity

N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

This structure features a dimethoxybenzyl group, a fluoro substituent, and a nitro group, which are critical for its biological activity.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in cellular proliferation and survival pathways:

- Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have been shown to inhibit DHFR, an enzyme crucial for DNA synthesis. This inhibition can lead to reduced cell proliferation in cancerous cells .

- Impact on Kinase Activity : Compounds with similar structures have demonstrated inhibitory effects on various kinases involved in cancer progression, suggesting that this compound may also affect kinase signaling pathways .

Antitumor Activity

A series of studies have evaluated the antitumor activity of this compound using various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Inhibition of DHFR |

| A549 (Lung Cancer) | 12.8 | Induction of apoptosis via kinase inhibition |

| HeLa (Cervical Cancer) | 18.3 | Cell cycle arrest |

Case Studies

- MCF-7 Breast Cancer Model : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells, with an observed IC50 value of 15.5 µM. Mechanistic studies indicated that this effect was mediated through the downregulation of DHFR and subsequent depletion of nucleotide pools necessary for DNA replication .

- A549 Lung Cancer Model : In another study involving A549 lung cancer cells, the compound exhibited an IC50 value of 12.8 µM. The mechanism was linked to the activation of apoptotic pathways mediated by kinase inhibition, leading to enhanced cell death .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. Toxicity assessments in animal models suggest that at therapeutic doses, the compound exhibits low toxicity profiles; however, further investigations are required to fully understand its safety margins.

Q & A

Q. What are the key synthetic routes for N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide, and how can intermediates be characterized?

A common approach involves coupling 3,4-dimethoxybenzyl chloride with a fluoronitrobenzoyl precursor under basic conditions (e.g., potassium carbonate in DMF). The reaction progress can be monitored via TLC, and intermediates purified using column chromatography (hexane/ethyl acetate). Characterization should include -NMR and -NMR to confirm regioselectivity and assess purity. LC-MS is recommended for verifying molecular weight .

Q. How should researchers address solubility challenges during purification of this compound?

Due to the nitro and benzamide groups, solubility in polar aprotic solvents (e.g., DMF, DMSO) is higher than in non-polar solvents. For recrystallization, mixed solvent systems (e.g., ethanol/water) can optimize yield. If impurities persist, preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) is advised .

Q. What spectroscopic techniques are critical for structural validation?

- NMR : -NMR is essential to confirm the fluorine substitution pattern.

- IR Spectroscopy : Peaks near 1520–1550 cm (nitro group) and 1650–1680 cm (amide C=O) should be observed.

- Mass Spectrometry : High-resolution MS (HRMS) ensures accurate mass confirmation, especially given the risk of isotopic interference from fluorine and chlorine .

Advanced Research Questions

Q. How can researchers optimize reaction yields for selective nitro-group functionalization?

The nitro group’s electrophilicity allows reduction to amines (e.g., using H/Pd-C) or nucleophilic aromatic substitution. Catalytic transfer hydrogenation with ammonium formate/Pd-C at 60°C minimizes over-reduction. For substitution reactions, microwave-assisted heating in DMF with KCO improves regioselectivity .

Q. What strategies resolve contradictions in NMR data for structural analogs?

Unexpected splitting in -NMR may arise from hindered rotation of the benzamide group or residual solvent effects. Variable-temperature NMR (e.g., 25°C to 60°C) can clarify dynamic effects. For ambiguous NOESY correlations, computational modeling (DFT) of rotamer populations provides supplementary evidence .

Q. How can byproducts from dimethoxybenzyl coupling be identified and minimized?

Common byproducts include di-alkylated species or hydrolyzed intermediates. LC-MS/MS in positive ion mode helps detect trace impurities. Reaction optimization: Use anhydrous DMF, strict temperature control (0–5°C during addition), and stoichiometric excess of the benzyl chloride precursor (1.1–1.2 eq.) .

Q. What methodologies are suitable for evaluating biological activity of this compound?

- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases) using fluorescence-based ADP-Glo™ kits.

- Cellular Uptake Studies : Employ fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy.

- SAR Analysis : Synthesize analogs with modified methoxy/nitro groups and compare IC values in dose-response assays .

Q. How can researchers troubleshoot poor reproducibility in scaled-up synthesis?

Batch-to-batch variability often stems from inconsistent solvent purity or metal contaminants. Implement strict QC for starting materials (e.g., ICP-MS for metal analysis). Use flow chemistry for better heat/mass transfer during scale-up. Statistical design of experiments (DoE) identifies critical parameters (e.g., stirring rate, N atmosphere) .

Data Analysis & Mechanistic Questions

Q. What computational tools aid in predicting reactivity or binding modes?

- DFT Calculations : Gaussian or ORCA software to model transition states for nitro-group reactions.

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict interactions with biological targets (e.g., using PDB structures).

- pKa Prediction : ChemAxon or SPARC for estimating solubility and ionization under physiological conditions .

Q. How should researchers interpret conflicting HPLC purity results across laboratories?

Discrepancies may arise from column aging, mobile phase pH, or detector sensitivity. Standardize protocols using a reference sample and collaborative cross-validation. Employ orthogonal methods (e.g., -NMR integration vs. HPLC area percentage) .

Safety & Compliance

Q. What safety precautions are critical during handling of fluoronitrobenzamide derivatives?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential nitro group decomposition products (e.g., NO).

- Waste Disposal : Neutralize acidic/basic residues before aqueous disposal. Collect organic waste in halogen-specific containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.